GR 94800 was developed as part of research into neurokinin receptor antagonists, particularly for its potential therapeutic applications in conditions associated with neurokinin signaling. It is classified under peptide antagonists and is known for its specificity towards the NK2 receptor, showing significantly lower affinity for NK1 and NK3 receptors, with pKB values of 9.6, 6.4, and 6.0 respectively .
The synthesis of GR 94800 involves several key steps typical for peptide synthesis. The most common method employed is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Key Parameters in Synthesis:
The molecular structure of GR 94800 can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The heptapeptide consists of specific amino acid residues that contribute to its biological activity:
The three-dimensional conformation can be modeled computationally to predict its interaction with the NK2 receptor, highlighting the importance of spatial arrangement in biological function.
GR 94800 engages in several chemical reactions primarily related to its binding interactions with neurokinin receptors. These include:
The compound's reactivity profile indicates that it can undergo modifications through PEGylation or other conjugation techniques to enhance its pharmacokinetic properties .
The mechanism of action for GR 94800 involves its selective binding to the NK2 receptor:
GR 94800 exhibits several notable physical and chemical properties:
GR 94800 has significant potential applications in various scientific fields:
GR 94800 (Benzoyl-Ala-D-Trp-Phe-D-Pro-Phe-Nle-NH₂) is a peptide-based antagonist with high binding specificity for the neurokinin-2 (NK₂) receptor. Its design capitalizes on the C-terminal sequence Phe-D-Pro-Phe-Nle-NH₂, which confers stereochemical constraints that favor NK₂ receptor interactions over other neurokinin subtypes [2]. Biochemical assays reveal a pKB value of 9.6 for NK₂ receptors, compared to 6.4 for NK₁ and 6.0 for NK₃, indicating >1,000-fold selectivity [2]. This specificity arises from GR 94800’s competitive inhibition of neurokinin A (NKA), the endogenous NK₂ ligand, disrupting Gq-protein coupling and downstream calcium mobilization [4] [8].
Table 1: Receptor Selectivity Profile of GR 94800
Receptor Subtype | Endogenous Ligand | pKB Value | Selectivity Ratio |
---|---|---|---|
NK₂ | Neurokinin A (NKA) | 9.6 | Reference (1x) |
NK₁ | Substance P | 6.4 | >1,000-fold lower |
NK₃ | Neurokinin B | 6.0 | >1,000-fold lower |
In functional studies, GR 94800 (1 μM) suppresses NKA-evoked contractions in guinea-pig duodenum by >90%, while requiring 10-fold higher concentrations to inhibit NK₁-mediated responses [8]. This mechanistic precision enables its use as a tool compound for dissecting NK₂-specific pathways in pain and smooth muscle physiology [1].
The differential selectivity of GR 94800 versus other neurokinin antagonists highlights its unique pharmacological niche. Unlike pan-antagonists (e.g., aprepitant), GR 94800’s peptide backbone allows targeted disruption of NK₂ signaling cascades:
Table 2: Functional Comparison of Neurokinin Receptor Antagonists
Antagonist | NK₁ pKi | NK₂ pKi | NK₃ pKi | Primary Physiological Actions |
---|---|---|---|---|
GR 94800 | 6.4 | 9.6 | 6.0 | Blocks NKA-evoked smooth muscle contraction, hyperalgesia |
GR 82334 | 8.5 | <6.0 | <6.0 | Inhibits substance P-mediated emesis, neuroinflammation |
Osanetant | <6.0 | <6.0 | 8.2 | Modulates dopamine release, gut motility |
In spinal cord studies, GR 94800 (intrathecal) inhibits hyperalgesia induced by Phoneutria nigriventer venom by 85%, whereas NK₁ antagonists show <30% efficacy at equivalent doses [1]. This underscores its superiority in NKA-dominated pathologies like peripheral nociception and enteric spasm [4] [8].
NK₂ receptors exhibit phylogenetic conservation across vertebrates and invertebrates, regulating primal functions like vasoconstriction, gut motility, and nociception. GR 94800’s efficacy in diverse models—from rodent duodenum to primate pain pathways—highlights the receptor’s evolutionary stability [4] [8].
In rat gastric vasculature, NKA activates NK₂ receptors to increase perfusion pressure (EC₅₀: 0.29 μM), while GR 94800 reverses this with an IC₅₀ of 0.1 μM [4]. This mirrors mechanisms in avian and reptilian models, where NKA modulates vascular tone via ancient Gq-protein pathways [4]. Notably:
These insights validate NK₂ receptors as targets for modulating evolutionarily entrenched physiological processes, with GR 94800 serving as a key probe for comparative biology [4] [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9